- Complementary Site-Selective Halogenation of Nitrogen-Containing (Hetero)Aromatics with SuperacidsChemistry - A European Journal, 2020, 26(46), 10411-10416,
Cas no 919103-45-0 (6-Iodoindolin-2-one)

6-Iodoindolin-2-one structure
Nome do Produto:6-Iodoindolin-2-one
6-Iodoindolin-2-one Propriedades químicas e físicas
Nomes e Identificadores
-
- 6-Iodoindolin-2-one
- 6-iodo-1,3-dihydroindol-2-one
- 6-Iodo-2-oxindole
- 6-Iodoxindole
- 6-IODOOXINDOLE
- QC-9751
- 2H-Indol-2-one, 1,3-dihydro-6-iodo-
- 6-Iodo-2,3-dihydro-1H-indol-2-one
- UGEPVMQRMXPCMD-UHFFFAOYSA-N
- 6-Iodo-1,3-dihydro-2H-indol-2-one
- FCH1323946
- AK142658
- AX8282473
- X6110
- ST24045415
- AM20120653
- 6-Iodo-3,3a-dihydro-1H-indol-2(7ah)-one
- 1,3-Dihydro-6-iodo-2H-indol-2-one (ACI)
- 6-iodo-2-oxindole;6-iodo-1,3-dihydroindol-2-one
- DTXSID50697464
- 919103-45-0
- CS-0054232
- F30698
- SCHEMBL4620775
- AS-48391
- SB64175
- AKOS015995404
- MFCD09835633
-
- MDL: MFCD09835633
- Inchi: 1S/C8H6INO/c9-6-2-1-5-3-8(11)10-7(5)4-6/h1-2,4H,3H2,(H,10,11)
- Chave InChI: UGEPVMQRMXPCMD-UHFFFAOYSA-N
- SMILES: O=C1CC2C(=CC(=CC=2)I)N1
Propriedades Computadas
- Massa Exacta: 258.94900
- Massa monoisotópica: 258.94941g/mol
- Contagem de átomos isótopos: 0
- Contagem de dadores de ligações de hidrogénio: 1
- Contagem de aceitadores de ligações de hidrogénio: 1
- Contagem de Átomos Pesados: 11
- Contagem de Ligações Rotativas: 0
- Complexidade: 183
- Contagem de Unidades Ligadas Covalentemente: 1
- Contagem de Estereocentros Átomos Definidos: 0
- Contagem de Estereocentros Átomos Indefinidos: 0
- Contagem de Stereocenters de Obrigações Definidas: 0
- Contagem de Stereocenters Indefined Bond: 0
- Superfície polar topológica: 29.1
- XLogP3: 1.8
Propriedades Experimentais
- Densidade: 1.945
- Ponto de ebulição: 365℃
- Ponto de Flash: 174℃
- PSA: 29.10000
- LogP: 1.92380
6-Iodoindolin-2-one Preçomais >>
Empresa | No. | Nome do Produto | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |
---|---|---|---|---|---|---|---|---|
Chemenu | CM128410-250mg |
6-iodoindolin-2-one |
919103-45-0 | 95%+ | 250mg |
$67 | 2024-07-20 | |
TRC | I707345-10mg |
6-Iodoindolin-2-one |
919103-45-0 | 10mg |
$ 70.00 | 2022-06-04 | ||
TRC | I707345-100mg |
6-Iodoindolin-2-one |
919103-45-0 | 100mg |
$ 340.00 | 2022-06-04 | ||
CHENG DOU FEI BO YI YAO Technology Co., Ltd. | FC12452-5g |
6-iodoindolin-2-one |
919103-45-0 | 95% | 5g |
$1400 | 2023-09-07 | |
eNovation Chemicals LLC | Y1046846-250mg |
6-Iodoindolin-2-one |
919103-45-0 | 97% | 250mg |
$80 | 2024-06-07 | |
Alichem | A199008498-5g |
6-Iodoindolin-2-one |
919103-45-0 | 95% | 5g |
$1036.80 | 2023-08-31 | |
A2B Chem LLC | AC90888-250mg |
6-Iodoindolin-2-one |
919103-45-0 | 95% | 250mg |
$23.00 | 2024-07-18 | |
abcr | AB461505-1g |
6-Iodoindolin-2-one; . |
919103-45-0 | 1g |
€247.30 | 2025-02-14 | ||
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBGJ1238-250mg |
6-iodoindolin-2-one |
919103-45-0 | 95% | 250mg |
¥706.0 | 2024-04-16 | |
Aaron | AR0069AS-250mg |
6-Iodoindolin-2-one |
919103-45-0 | 95% | 250mg |
$29.00 | 2025-01-23 |
6-Iodoindolin-2-one Método de produção
Método de produção 1
Condições de reacção
1.1 Reagents: Hydrofluoric acid , Sodium iodide , Antimony pentafluoride ; 6 h, -20 °C
Referência
Método de produção 2
Condições de reacção
1.1 Solvents: Methanol , Tetrahydrofuran ; 6 h, rt
1.2 Reagents: Potassium acetate , Diboronic acid Solvents: Methanol ; 2 h, 50 °C
1.2 Reagents: Potassium acetate , Diboronic acid Solvents: Methanol ; 2 h, 50 °C
Referência
- A switchable redox annulation of 2-nitroarylethanols affording N-heterocycles: photoexcited nitro as a multifunctional handleChemical Science, 2022, 13(37), 11074-11082,
Método de produção 3
Condições de reacção
1.1 Reagents: Sodium iodide Catalysts: Cuprous iodide ; rt
1.2 Catalysts: N1,N2-Dimethyl-1,2-cyclohexanediamine Solvents: 1,4-Dioxane ; rt; 24 h, 110 °C; 110 °C → rt
1.3 Reagents: Ammonium hydroxide Solvents: Water ; 30 min, rt
1.2 Catalysts: N1,N2-Dimethyl-1,2-cyclohexanediamine Solvents: 1,4-Dioxane ; rt; 24 h, 110 °C; 110 °C → rt
1.3 Reagents: Ammonium hydroxide Solvents: Water ; 30 min, rt
Referência
- Indolinone derivatives as kinase inhibitors and their preparation, pharmaceutical compositions, and use in the treatment of proliferative diseases, World Intellectual Property Organization, , ,
Método de produção 4
Condições de reacção
1.1 Reagents: Acetic acid , Iron ; 3 h, 40 - 50 °C; 50 °C → 70 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; 70 °C; 3 h, 70 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; 70 °C; 3 h, 70 °C
Referência
- Preparation of high-purity 6-bromo (or -iodo)-2-oxindole from halogenonitrophenylcarboxylate diesters, Japan, , ,
Método de produção 5
Condições de reacção
1.1 Reagents: Tin dichloride dihydrate Solvents: Ethanol ; 20 °C → 70 °C; 1.5 h, 70 °C; 70 °C → 80 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; 0.5 h, 80 °C; 2.5 h, 80 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; 0.5 h, 80 °C; 2.5 h, 80 °C
Referência
- Process for preparing 6-iodo-2-oxindole, United States, , ,
Método de produção 6
Condições de reacção
1.1 Solvents: Methanol , Tetrahydrofuran ; 6 h, rt
1.2 Reagents: Potassium acetate , Diboronic acid Solvents: Methanol ; 1 h, 50 °C
1.2 Reagents: Potassium acetate , Diboronic acid Solvents: Methanol ; 1 h, 50 °C
Referência
- Green preparation of indolinone compounds, China, , ,
6-Iodoindolin-2-one Raw materials
- 6-Bromooxindole
- Benzeneethanol, 4-iodo-2-nitro-
- Oxindole
- 1,3-Dimethyl 2-(4-iodo-2-nitrophenyl)propanedioate
6-Iodoindolin-2-one Preparation Products
6-Iodoindolin-2-one Literatura Relacionada
-
R. Ghoreishi,G. J. Suppes RSC Adv., 2015,5, 68361-68368
-
Vijaya Prabhagar. M.,M. Praveen Kumar,Chisato Takahashi,Subrata Kundu,Tharangattu N. Narayanan,Deepak K. Pattanayak New J. Chem., 2019,43, 14313-14319
-
Guangchen Li,Tongliang Zhou,Albert Poater,Luigi Cavallo,Steven P. Nolan,Michal Szostak Catal. Sci. Technol., 2020,10, 710-716
919103-45-0 (6-Iodoindolin-2-one) Produtos relacionados
- 193354-13-1(5-iodo-2,3-dihydro-1H-indol-2-one)
- 179536-52-8(4-iodo-2,3-dihydro-1H-indol-2-one)
- 1691008-66-8(1,3,5-Triazin-2-amine, 4-chloro-6-(2-chloro-3-furanyl)-)
- 1928789-12-1(3-bromo-5-methyl-4H,7H-pyrazolo1,5-apyrimidin-7-one)
- 2230901-16-1((3S,8aR)-3-methylhexahydropyrrolo[1,2-a]pyrazin-4(1H)-one hydrochloride)
- 2639408-39-0(4-{4-3-(trifluoromethyl)phenyl-2H-1,2,3-triazol-2-yl}phenol)
- 919847-99-7(4-(propane-2-sulfonyl)-N-{4H-thiochromeno4,3-d1,3thiazol-2-yl}benzamide)
- 2137834-99-0(2-{1-methyl-3-[(piperazin-1-yl)methyl]-1H-pyrazol-4-yl}acetonitrile)
- 2680868-11-3(tert-butyl N-{1-(4-bromo-1H-pyrazol-1-yl)methyl-1-cyanoethyl}carbamate)
- 1365838-66-9(2-Chloro-6-(morpholinomethyl)-N-(2,4,4-trimethylpentan-2-yl)pyrimidin-4-amine)
Fornecedores recomendados
Amadis Chemical Company Limited
(CAS:919103-45-0)6-Iodoindolin-2-one

Pureza:99%
Quantidade:5g
Preço ($):553.0